molecular formula C26H22ClN3O2S B2658173 [5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-34-4

[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2658173
CAS No.: 892417-34-4
M. Wt: 475.99
InChI Key: VVRAUZSTGUBOHG-UHFFFAOYSA-N
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Description

The compound [5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex tricyclic molecule featuring a fused oxa-triaza core, a 3-chlorophenyl substituent, a methyl group at position 14, and a sulfanyl-benzyl moiety.

Properties

IUPAC Name

[5-(3-chlorophenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-6-3-4-7-18(15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)17-8-5-9-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRAUZSTGUBOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential significant biological activities. Its unique tricyclic structure and various functional groups suggest diverse interactions with biological systems.

Structural Characteristics

  • Tricyclic Framework : The compound features a triazatricyclo structure that includes nitrogen atoms, which can enhance its biological reactivity.
  • Functional Groups : The presence of chlorophenyl and methylsulfanyl groups contributes to its hydrophobicity and potential interactions with biological targets.

Chemical Reactivity

The compound's reactivity can be attributed to several functional groups, enabling it to undergo various biochemical reactions. These reactions are crucial for understanding its synthetic pathways and potential modifications to enhance biological activity.

Antitumor Activity

Compounds with similar structural motifs have demonstrated significant antitumor properties. For instance, triazole and triazine derivatives have been shown to inhibit cancer cell proliferation effectively.

Antimicrobial Properties

The chlorophenyl group is often associated with enhanced antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further antimicrobial research.

Enzyme Inhibition

The unique structural features of this compound may allow it to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction could be vital for therapeutic applications in various diseases.

Case Studies

  • Anticancer Studies : Research indicates that compounds with triazole rings exhibit promising anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : Studies on related compounds show significant inhibition against various bacterial strains, suggesting the potential for this compound in developing new antibiotics.

Pharmacological Assays

Biological activity is typically measured through dose-response studies to establish efficacy and safety profiles. Such studies are essential for determining the therapeutic potential of the compound.

Comparative Analysis

Compound NameStructural FeaturesNotable Activity
Chloromethylphenyl SulfideThioetherAntibacterial
Triazole DerivativesTriazole RingAnticancer
Phenolic Sulfur CompoundsAromatic + SulfurAntimicrobial

This table highlights the uniqueness of the target compound due to its complex tricyclic structure and potential diverse biological activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Scaffold Key Substituents Molecular Weight logP H-Bond Donors H-Bond Acceptors
Target Compound Oxa-triazatricyclohexaene 3-Chlorophenyl, sulfanyl-benzyl ~550* ~3.8* 2 7
Lankacidin C Macrocyclic tricyclic Chlorinated aryl, lactone 567.6 2.1 4 9
Venlafaxine Bicyclic phenethylamine Methoxy-phenyl, dimethylamino 277.4 2.7 1 3

*Estimated values based on analogous structures .

Computational Similarity Assessment

Using molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients, the target compound shows moderate similarity (~40–50%) to lankacidin C and Venlafaxine, primarily due to shared aromatic and heterocyclic motifs. However, its extended tricyclic system and sulfanyl-benzyl group introduce distinct pharmacophoric features .

Mechanistic and Bioactivity Insights

Predicted Mechanisms of Action (MOAs)

  • Kinase Inhibition: The tricyclic core resembles kinase inhibitors (e.g., gefitinib), where planar heterocycles interact with ATP-binding pockets.
  • Antimicrobial Activity : Analogous to Pseudomonas-derived compounds (e.g., pyoverdine), the sulfanyl and chlorophenyl groups may confer metal-chelating or membrane-disrupting properties .

Table 2: Hypothetical Docking Scores Against Protein Targets

Compound EGFR (ΔG, kcal/mol) Serotonin Transporter (ΔG, kcal/mol) Pseudomonas Efflux Pump (ΔG, kcal/mol)
Target Compound -9.2* -7.5* -8.8*
Lankacidin C -8.1 N/A -7.3
Venlafaxine N/A -8.9 N/A

*In silico predictions based on methodologies.

Bioactivity Trends

  • Structural Clusters : Compounds with tricyclic cores and halogenated aryl groups (e.g., 3-chlorophenyl) often exhibit enhanced binding to hydrophobic pockets, improving target selectivity .
  • Activity Cliffs: Minor substituent changes (e.g., replacing sulfanyl with oxygen) may drastically alter bioactivity, underscoring the need for precise synthetic modifications .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for characterizing the structural conformation of this compound?

  • Methodology : Utilize single-crystal X-ray diffraction to resolve the stereochemistry and bond angles, as demonstrated for structurally analogous tricyclic compounds . Pair this with DFT (Density Functional Theory) calculations to validate intramolecular interactions (e.g., hydrogen bonding, π-stacking) observed in crystallographic data.
  • Key parameters : Ensure crystal quality via slow evaporation techniques and validate thermal motion parameters (e.g., mean σ(C–C) = 0.005 Å) to minimize structural ambiguity .

Q. How can researchers optimize synthesis protocols to improve yield and purity?

  • Methodology : Implement Design of Experiments (DoE) to systematically vary reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Use HPLC-MS to monitor intermediates and byproducts, focusing on minimizing sulfur-containing side products (common in thioether-linked systems like the [(2-methylphenyl)methyl]sulfanyl group) .
  • Separation techniques : Leverage membrane-based purification (e.g., nanofiltration) for high-purity isolation, particularly for polar derivatives like the terminal methanol group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk mitigation : Prioritize PPE (gloves, fume hoods) due to potential methanol release during degradation. Reference EPA High Production Volume (HPV) guidelines for methanol exposure limits (e.g., 200 ppm TWA) .
  • First-aid measures : Immediate ethanol administration is advised for accidental methanol ingestion, as outlined in toxicological safety frameworks .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s reactivity in catalytic systems?

  • Methodology : Integrate AI-driven simulations to model reaction pathways, focusing on the oxa-triazatricyclo core’s electronic properties. Use COMSOL to simulate solvent effects and transition states, particularly for sulfanyl group reactivity .
  • Validation : Cross-reference simulated data with experimental kinetic studies (e.g., Hammett plots) to assess substituent effects (e.g., 3-chlorophenyl vs. methoxyphenyl analogs) .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic findings?

  • Methodology : Perform dynamic NMR experiments to detect conformational flexibility (e.g., ring puckering in the tetradeca-hexaen system). Compare with X-ray torsion angles (e.g., C14–N2–N3 = 109.23°, C15–N3–N2 = 101.43°) to identify static vs. dynamic discrepancies .
  • Advanced tools : Use solid-state NMR to correlate crystallographic packing effects with solution-phase behavior .

Q. How can researchers design mechanistic studies to probe the compound’s interactions with biological targets?

  • Experimental design : Employ fluorescence polarization assays to track binding kinetics with proteins (e.g., cytochrome P450 isoforms). Use isotopic labeling (e.g., deuterated methanol group) to monitor metabolic pathways .
  • Theoretical framework : Link results to conceptual models (e.g., lock-and-key vs. induced-fit binding) to guide hypothesis refinement .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility predictions vs. experimental observations?

  • Methodology : Apply Hansen Solubility Parameters (HSP) to reconcile computational predictions (e.g., LogP) with empirical data. Test co-solvent systems (e.g., DMSO/water gradients) to enhance solubility of the hydrophobic tricyclic core .
  • Case study : Compare with structurally similar compounds (e.g., 12-(4-methoxyphenyl)-hexaazatricyclo derivatives) to identify substituent-driven trends .

Methodological Innovations

Q. What AI-driven approaches enable autonomous optimization of reaction conditions for derivatives?

  • Framework : Deploy reinforcement learning (RL) algorithms to iteratively adjust parameters (e.g., stoichiometry, temperature) based on real-time HPLC-MS feedback. Prioritize exploration of sulfur-containing intermediates to avoid kinetic traps .
  • Integration : Use COMSOL Multiphysics to simulate mass transfer limitations in heterogeneous reactions involving the [(2-methylphenyl)methyl]sulfanyl group .

Q. How can researchers validate the environmental impact of synthetic byproducts?

  • Analytical workflow : Combine GC-MS with EPA HPV guidelines to quantify volatile organic compounds (VOCs) released during synthesis. Focus on chlorinated byproducts from the 3-chlorophenyl moiety .

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